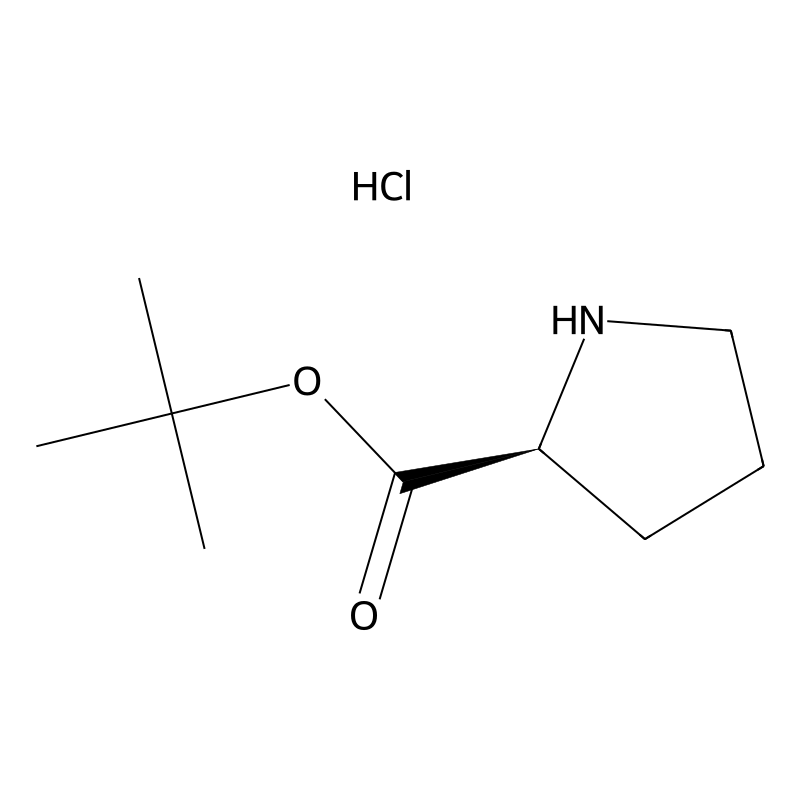

L-Proline tert-Butyl Ester Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Organic Synthesis: Due to the presence of the tert-butyl protecting group, tert-Butyl L-prolinate hydrochloride can be used as a starting material for the synthesis of various peptides and other complex organic molecules. The tert-butyl group can be selectively removed later in the synthesis process to reveal the free L-proline unit. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 18):

- Asymmetric Catalysis: tert-Butyl L-prolinate hydrochloride shows promise as a chiral organocatalyst. Chiral organocatalysts are small organic molecules that can promote stereoselective reactions, meaning they can control the three-dimensional arrangement of atoms in the products. Research suggests tert-Butyl L-prolinate hydrochloride might be effective in certain aldol reactions and other carbon-carbon bond forming reactions. Source: Recent Developments in Asymmetric Catalysis by Pier Antonio Metz (Chapter 6):

L-Proline tert-Butyl Ester Hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of approximately 207.70 g/mol. It appears as a white to almost white crystalline powder and is known for its high purity, typically above 98% . This compound is a derivative of proline, an amino acid that plays a critical role in protein synthesis and various metabolic processes.

- Esterification: The compound can react with alcohols to form esters, which are important in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield L-proline and tert-butanol.

- Transesterification: It can undergo transesterification with different alcohols, which is useful in synthetic organic chemistry.

These reactions highlight its versatility as a reagent in organic synthesis.

L-Proline tert-Butyl Ester Hydrochloride exhibits significant biological activity, particularly as an inhibitor of various proteases. It has been shown to inhibit cysteine proteases and cathepsins, making it valuable in proteomics research . Its role as an additive in enzyme assays allows for the selective study of protease activity, which is crucial in understanding various biological processes and disease mechanisms.

The synthesis of L-Proline tert-Butyl Ester Hydrochloride typically involves the following methods:

- Esterification:

- L-proline is reacted with tert-butanol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester.

- The product is then treated with hydrochloric acid to yield the hydrochloride salt.

- Direct Amine Reaction:

- Proline can be reacted with tert-butyl chloroformate followed by hydrolysis to produce the desired ester.

These methods are favored for their efficiency and ability to produce high-purity compounds.

L-Proline tert-Butyl Ester Hydrochloride has various applications, including:

- Proteomics Research: Used as an inhibitor in studies involving proteases.

- Synthetic Organic Chemistry: Acts as a building block for synthesizing other complex molecules.

- Pharmaceutical Development: Potential use in drug formulations due to its biological activity.

Its unique properties make it a valuable compound in both academic research and industrial applications.

Interaction studies involving L-Proline tert-Butyl Ester Hydrochloride focus primarily on its inhibitory effects on proteases. Research indicates that it selectively inhibits cysteine proteases, which are implicated in numerous diseases, including cancer and neurodegenerative disorders. Understanding these interactions aids in developing therapeutic strategies targeting these enzymes .

Several compounds share structural similarities with L-Proline tert-Butyl Ester Hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Proline | C₅H₉NO₂ | Naturally occurring amino acid; essential for protein synthesis. |

| tert-Butyl L-prolinate | C₉H₁₈NO₂ | Similar structure but lacks hydrochloride functionality. |

| N-Boc-L-proline | C₉H₁₅NO₂ | Contains a Boc (tert-butyloxycarbonyl) protecting group; used in peptide synthesis. |

L-Proline tert-Butyl Ester Hydrochloride stands out due to its specific hydrochloride form, enhancing its solubility and stability compared to other derivatives. Its unique biological activity further differentiates it from similar compounds, making it particularly useful in proteomics research and enzyme inhibition studies.

Early Synthesis and Characterization

The development of L-proline tert-butyl ester hydrochloride traces back to early 20th-century studies on proline derivatives. Proline itself was first isolated in 1900 by Richard Willstätter during investigations into N-methylproline. Subsequent work by Emil Fischer in 1901 focused on synthesizing proline from γ-phthalimido-propylmalonic ester, laying the groundwork for derivative synthesis.

The tert-butyl ester hydrochloride form emerged later as a protected derivative to enhance stability and reactivity in synthetic chemistry. Patents from the 1990s and 2000s detail methods for esterifying proline using tert-butanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid), followed by hydrochloride salt formation. Modern industrial-scale synthesis often employs ion-exchange resins or azeotropic distillation to optimize yields and purity.

Key Milestones in Research

- 1996: Synthesis of 5-tert-butylproline isomers via glutamate-derived intermediates, enabling access to enantiopure forms.

- 2006: Development of cis-5-tert-butyl-L-proline (Cbp) using cuprate addition to proline-derived aminals, highlighting applications in peptide bond conformation studies.

- 2023: Incorporation of tert-butyl esters in prodrug design for improved pharmacokinetic profiles, particularly

Molecular Structure and Stereochemistry

L-Proline tert-Butyl Ester Hydrochloride possesses the molecular formula C₉H₁₈ClNO₂ with a molecular weight of 207.70 grams per mole [1] [3] [5]. The compound is systematically named as tert-butyl (2S)-pyrrolidine-2-carboxylate hydrochloride, reflecting its stereochemical configuration and salt formation [3] [6]. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride [3] [5].

The molecular structure features a five-membered pyrrolidine ring characteristic of proline derivatives, with the carboxyl group esterified with a tert-butyl moiety [6] . The stereochemistry is defined by the S-configuration at the α-carbon center, maintaining the natural L-configuration of the parent amino acid [6] . The tert-butyl ester group provides steric bulk that influences both the compound's reactivity and its conformational preferences [19].

The compound's Simplified Molecular-Input Line-Entry System representation is CC(C)(C)OC(=O)C1CCCN1.Cl, clearly illustrating the structural arrangement of the pyrrolidine ring, ester linkage, and chloride counterion [3] [5] [6]. The International Chemical Identifier Key IUUYANMOEMBTBV-FJXQXJEOSA-N provides a unique digital fingerprint for this specific stereoisomer [3] [5].

Physical Characterization

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ | [1] [3] [5] |

| Molecular Weight (g/mol) | 207.70 | [1] [3] [5] |

| CAS Number | 5497-76-7 | [1] [3] [5] |

| Physical State | Solid | [1] [4] |

| Appearance | White to almost white crystalline powder | [1] [4] |

| Melting Point (°C) | 109.0-114.0 | [1] [4] [9] |

| Specific Rotation [α]₂₀/D | -30.0 to -33.0° (c=1, H₂O) | [1] [4] [9] |

| Solubility in Water | Soluble | [1] [11] |

| Storage Conditions | Room temperature, under inert gas | [1] [4] |

Melting Point and Crystalline Properties

L-Proline tert-Butyl Ester Hydrochloride exhibits a characteristic melting point range of 109.0 to 114.0 degrees Celsius, indicating good crystalline purity and structural integrity [1] [4] [9]. Some sources report slightly varying melting point ranges, with values between 110-112 degrees Celsius and 105-112 degrees Celsius depending on the specific analytical conditions and purity levels [15]. The compound crystallizes as a white to almost white powder with well-defined crystal structure [1] [4].

The crystalline form provides enhanced stability compared to the free base, allowing for room temperature storage under inert gas conditions [1] [4]. The solid state characteristics contribute to the compound's ease of handling and processing in synthetic applications [4] [14]. The crystal lattice arrangement influences the compound's dissolution behavior and reactivity patterns in various synthetic transformations [11] [14].

Optical Rotation and Chirality

The chiral nature of L-Proline tert-Butyl Ester Hydrochloride is definitively characterized by its specific optical rotation values [1] [4] [9]. The compound exhibits a specific rotation [α]₂₀/D of -30.0 to -33.0 degrees when measured at a concentration of 1 gram per 100 milliliters in water [1] [4] [9]. Alternative measurement conditions using different solvents yield slightly different values, such as -31.4 ± 2 degrees at a concentration of 0.5 in water [15].

The negative optical rotation confirms the L-configuration of the proline residue, consistent with the natural amino acid stereochemistry [1] [15]. This chirality is crucial for the compound's applications in asymmetric synthesis and as a chiral auxiliary in organic transformations [7] [19]. The stereochemical integrity remains preserved during the esterification and salt formation processes [19].

Solubility Profile in Various Solvents

L-Proline tert-Butyl Ester Hydrochloride demonstrates excellent solubility in water, a characteristic that distinguishes it from many other amino acid derivatives [1] [11]. This aqueous solubility is attributed to the ionic nature of the hydrochloride salt form, which facilitates dissolution through ion-dipole interactions [11]. The compound also shows good solubility in polar organic solvents including alcohols such as methanol and ethanol [11] [19].

The enhanced solubility profile compared to the free base form makes this hydrochloride salt particularly valuable for synthetic applications requiring homogeneous reaction conditions [11] [19]. The solubility characteristics enable efficient purification procedures and facilitate the compound's incorporation into various reaction systems [11]. The polar nature of the salt form contributes to its compatibility with aqueous workup procedures commonly employed in organic synthesis [11].

Spectroscopic Properties

IR Spectroscopy Characterization

Infrared spectroscopy provides detailed structural information about L-Proline tert-Butyl Ester Hydrochloride through characteristic absorption bands [16] [21]. The secondary amine functionality in the pyrrolidine ring exhibits N-H stretching vibrations in the region of 3180-3030 wavenumbers, consistent with protonated amino acid derivatives [21]. The carbonyl stretching frequency of the ester group appears in the typical range of 1730-1750 wavenumbers, confirming the presence of the tert-butyl ester functionality [17] [26].

Alkyl C-H stretching vibrations are observed in the 2800-3000 wavenumber region, corresponding to the methylene groups of the pyrrolidine ring and the tert-butyl substituent [21]. The fingerprint region between 800-1500 wavenumbers contains multiple characteristic peaks that provide a unique spectroscopic signature for compound identification [21]. These spectral features allow for unambiguous identification and purity assessment of the compound [16] [21].

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy reveals detailed structural and conformational information about L-Proline tert-Butyl Ester Hydrochloride [22] [24]. Proton NMR analysis shows the tert-butyl ester protons as a characteristic singlet in the 1.2-1.5 parts per million region, providing a reliable identification marker [22] [24]. The pyrrolidine ring protons appear as complex multiplets in the 1.8-4.5 parts per million range, reflecting the cyclic structure and conformational dynamics [22] [24].

Carbon-13 NMR spectroscopy provides complementary structural information with the carbonyl carbon resonating in the 170-175 parts per million region, consistent with ester functionality [22] [27]. The tert-butyl carbons exhibit characteristic chemical shifts in the 28-82 parts per million range, with the quaternary carbon appearing at lower field compared to the methyl carbons [22] [27]. These NMR parameters enable precise structural assignment and conformational analysis of the compound [22] [27].

Mass Spectrometry Patterns

Mass spectrometric analysis of L-Proline tert-Butyl Ester Hydrochloride reveals characteristic fragmentation patterns that confirm its molecular structure [23] [26]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the protonated molecular ion [M+H]⁺ [23] [26]. The base peak and fragmentation pattern provide structural confirmation through the loss of characteristic functional groups [23] [26].

Common fragmentation pathways include the loss of the tert-butyl group and subsequent breakdown of the pyrrolidine ring system [23]. The mass spectral data correlates well with theoretical predictions for amino acid ester derivatives, enabling confident structural assignment [26]. These analytical parameters are essential for quality control and compound verification in synthetic applications [23] [26].

| Technique | Parameter/Peak | Value/Range | Reference |

|---|---|---|---|

| IR Spectroscopy | N-H stretching (secondary amine) | 3180-3030 cm⁻¹ | [21] |

| IR Spectroscopy | C=O stretching (ester) | 1730-1750 cm⁻¹ | [17] [26] |

| IR Spectroscopy | C-H stretching (alkyl) | 2800-3000 cm⁻¹ | [21] |

| IR Spectroscopy | Fingerprint region | 800-1500 cm⁻¹ | [21] |

| ¹H NMR | tert-Butyl protons | 1.2-1.5 ppm | [22] [24] |

| ¹H NMR | Pyrrolidine ring protons | 1.8-4.5 ppm | [22] [24] |

| ¹³C NMR | Carbonyl carbon | 170-175 ppm | [22] [27] |

| ¹³C NMR | tert-Butyl carbons | 28-82 ppm | [22] [27] |

| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 208 | [23] [26] |

Comparative Analysis with Free Base Form

The hydrochloride salt form of L-proline tert-butyl ester exhibits significantly different physicochemical properties compared to its free base counterpart [2] [16] [18]. The free base exists as a liquid at room temperature with the molecular formula C₉H₁₇NO₂ and molecular weight of 171.24 grams per mole [2] [16] [18]. In contrast, the hydrochloride salt crystallizes as a solid, providing enhanced handling characteristics and storage stability [1] [16].

The optical rotation values differ between the two forms, with the free base showing -40 to -48 degrees when measured in ethanol solution, compared to -30 to -33 degrees for the hydrochloride salt in aqueous solution [1] [16]. Storage requirements also vary significantly, with the free base requiring refrigeration at 2-8 degrees Celsius, while the hydrochloride salt remains stable at room temperature under inert atmosphere [1] [16].

The enhanced stability of the hydrochloride salt makes it the preferred form for commercial applications and synthetic transformations [1] [16] [18]. The salt formation improves solubility characteristics and facilitates purification procedures compared to the free base [16] [18] [19]. These advantages contribute to the widespread adoption of the hydrochloride salt in pharmaceutical and research applications [7] [19].

| Property | Free Base Form | Hydrochloride Salt | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | [2] [16] [18] |

| Molecular Weight (g/mol) | 171.24 | 207.70 | [2] [16] [18] |

| CAS Number | 2812-46-6 | 5497-76-7 | [2] [16] [18] |

| Physical State | Liquid | Crystalline solid | [2] [16] [18] |

| Melting Point (°C) | Not applicable | 109-114 | [1] [16] |

| Optical Rotation [α]₂₀/D | -40 to -48° (c=1, ethanol) | -30 to -33° (c=1, H₂O) | [1] [16] |

| Storage Temperature | 2-8°C | Room temperature | [1] [16] |

| Stability | Less stable | More stable | [1] [16] [18] |

Classical Esterification Approaches

Classical esterification methods for preparing L-proline tert-butyl ester rely on traditional acid-catalyzed condensation reactions between the carboxylic acid and alcohol components. The Fischer esterification represents the most fundamental approach, involving the direct reaction of L-proline with tert-butanol in the presence of acid catalysts [4].

The Fischer esterification mechanism proceeds through protonation of the carboxyl oxygen, nucleophilic attack by tert-butanol, and subsequent elimination of water [4]. However, this approach faces significant challenges when applied to tertiary alcohols like tert-butanol. The primary limitation stems from the competing dehydration reaction of tert-butanol to isobutylene, which occurs readily under acidic conditions even at room temperature [5]. This side reaction dramatically reduces yields and complicates product isolation.

Alternative classical approaches include the use of carboxylic acid chlorides generated from L-proline using reagents such as thionyl chloride, followed by reaction with tert-butanol [6]. While this method can provide better yields than direct esterification, it introduces additional synthetic steps and generates hazardous waste products including sulfur dioxide and hydrogen chloride [6].

The mixed anhydride method represents another classical approach, where L-proline is first converted to a mixed carboxylic-carbonic anhydride using reagents like isopropenyl chlorocarbonate, followed by addition of tert-butanol in the presence of 4-dimethylaminopyridine [7]. This method offers improved control over the reaction conditions and reduced side reactions compared to direct Fischer esterification.

Modern Synthetic Routes

Contemporary synthetic methodologies have addressed many limitations of classical approaches through the development of more efficient and selective methods. These modern routes can be categorized into three main strategies: acid-catalyzed esterification pathways, tert-butylation strategies, and salt formation techniques.

Acid-Catalyzed Esterification Pathways

Modern acid-catalyzed methods have significantly improved upon classical Fischer esterification through careful selection of catalysts and reaction conditions. The perchloric acid method emerged as a widely used approach for direct esterification of free amino acids with tert-butyl acetate [8]. This method involves treating L-proline with perchloric acid in tert-butyl acetate at room temperature for approximately 18 hours, yielding the desired ester in 70-85% yield [9].

The mechanism involves protonation of the amino acid by perchloric acid, increasing its solubility in the organic medium and facilitating nucleophilic attack by the acetate carbonyl oxygen. The highly acidic conditions promote efficient ester formation while minimizing competing reactions. However, safety concerns associated with perchloric acid, particularly its explosive potential when concentrated or heated, limit its widespread industrial application [8].

The sulfuric acid-magnesium sulfate system represents a safer alternative that operates through in situ generation of the active catalyst [10]. In this method, concentrated sulfuric acid is adsorbed onto powdered anhydrous magnesium sulfate, creating a heterogeneous catalyst system. The reaction proceeds at room temperature in a neutral pH environment, eliminating the need for pressure vessels while achieving yields of 65-80% [10].

Heteropolyacid catalysts such as silicotungstic acid supported on bentonite have been developed for selective esterification of tert-butanol with carboxylic acids [5]. These catalysts offer the advantages of high activity, selectivity for esterification over dehydration, and reusability. The supported heteropolyacid systems operate under milder conditions and can be easily separated from reaction products [5].

tert-Butylation Strategies

Modern tert-butylation strategies focus on efficient transfer of the tert-butyl group from specialized reagents to the carboxylic acid functionality. The isobutylene gas method remains the industrial standard for large-scale production, involving the reaction of L-proline with isobutylene gas in the presence of strong acid catalysts under pressure [11].

This method achieves excellent yields of 75-90% and is well-suited for industrial implementation due to its scalability and cost-effectiveness [11]. The process involves continuous preparation where the carboxylic acid reacts with isobutylene in the presence of an acidic catalyst, followed by fractional distillation to recover unreacted isobutylene and isolate the product [11]. However, the requirement for pressure-resistant equipment and safety considerations associated with compressed isobutylene gas limit its application to specialized facilities.

The di-tert-butyl dicarbonate (Boc2O) method offers a mild and highly selective approach for tert-butyl ester formation [12]. While primarily known for N-Boc protection of amino groups, Boc2O can also serve as an effective tert-butylating agent for carboxylic acids. The reaction proceeds under mild conditions using 4-dimethylaminopyridine as a catalyst in dichloromethane at room temperature, achieving yields of 80-95% [12].

The bis(trifluoromethanesulfonyl)imide (Tf2NH) method represents a recent breakthrough in tert-butylation chemistry [8]. This method enables direct conversion of free amino acids to tert-butyl esters using 1.1 equivalents of Tf2NH in tert-butyl acetate at room temperature. The reaction proceeds rapidly (4 hours) with exceptional yields of 85-96% [8]. The mechanism involves formation of soluble salts with amino groups while Tf2NH simultaneously acts as a strong acid catalyst for the esterification reaction [8].

tert-Butyl fluorocarbonate (Boc-F) provides another efficient tert-butylation strategy [7]. This reagent reacts with N-protected amino acids in the presence of triethylamine and 4-dimethylaminopyridine to form tert-butyl esters in 88-96% yield [7]. The reaction proceeds through formation of a mixed carboxylic-carbonic anhydride intermediate, which undergoes nucleophilic attack by tert-butanol [7].

Salt Formation Techniques

The conversion of the neutral tert-butyl ester to its hydrochloride salt represents a critical final step in the synthesis. Direct acidification methods involve treatment of the free ester with hydrochloric acid in appropriate solvents [3]. This approach typically uses dry hydrogen chloride gas or concentrated hydrochloric acid to protonate the amino group, forming the desired hydrochloride salt [3].

The choice of solvent significantly affects the efficiency of salt formation. Anhydrous conditions are preferred to prevent hydrolysis of the ester group, with solvents such as dichloromethane, ethyl acetate, or diethyl ether commonly employed [3]. The salt typically precipitates from solution and can be isolated by filtration and drying [3].

Crystallization techniques are essential for obtaining high-purity hydrochloride salts with good shelf stability [13]. The crystallization process involves dissolution of the crude salt in minimal amounts of suitable solvents, followed by controlled precipitation through addition of antisolvents or temperature manipulation [13]. Common crystallization systems include methanol-diethyl ether, ethanol-hexane, or isopropanol-ethyl acetate mixtures [13].

Ion exchange methods provide an alternative approach for salt formation, particularly useful for large-scale operations [14]. These methods involve passage of aqueous solutions of the amino acid ester through columns of appropriate ion exchange resins, allowing for efficient conversion to the desired salt form while simultaneously purifying the product [14].

Stereoselective Synthesis Considerations

The synthesis of L-proline tert-butyl ester hydrochloride requires careful attention to stereochemical integrity throughout the synthetic sequence. Configurational stability of the proline stereocenter is generally excellent under the mild conditions employed in modern synthetic methods [15]. The cyclic nature of proline makes it less prone to racemization compared to other amino acids, as the nitrogen atom is incorporated into a five-membered ring that restricts conformational mobility [15].

Substrate-controlled stereoselectivity plays a crucial role when starting from optically pure L-proline [16]. The inherent chirality of the proline backbone provides facial discrimination in subsequent transformations, typically maintaining stereochemical purity greater than 95% [16]. This substrate control is particularly important in esterification reactions where the stereocenter is adjacent to the reactive carboxyl group [16].

Chiral auxiliary strategies can be employed when enhanced stereoselectivity is required or when starting from racemic materials [15]. Evans oxazolidinones and menthyl esters have been successfully used as chiral auxiliaries in proline derivatives, providing diastereomeric ratios exceeding 95:5 [15]. These auxiliaries direct facial selectivity through steric and electronic effects, enabling preparation of enantiomerically pure products [15].

Catalyst-controlled stereoselectivity represents an emerging area for asymmetric synthesis of proline derivatives [15]. Chiral organocatalysts based on proline itself or other chiral amine catalysts can provide excellent enantioselectivity (>95% enantiomeric excess) in key bond-forming reactions [15]. These methods are particularly valuable for developing new synthetic routes that do not rely on the chiral pool approach [15].

Solvent effects on stereoselectivity must be carefully considered in reaction optimization [16]. Polar solvents generally favor ionic transition states and can enhance stereoselectivity through specific solvation effects, while nonpolar solvents may promote different reaction pathways with altered stereochemical outcomes [16]. Temperature control is equally important, as lower temperatures typically favor kinetic control and higher stereoselectivity [16].

Process Scale-Up and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of multiple process parameters including economics, safety, environmental impact, and regulatory compliance [17]. Batch versus continuous processing represents a fundamental decision point, with each approach offering distinct advantages depending on production volume and product requirements [17].

Reaction scale considerations progress through distinct phases: laboratory scale (1-1000 g batches), pilot scale (10-100 kg batches), and industrial scale (>1000 kg batches) [18]. Each scale presents unique challenges in terms of heat management, mixing efficiency, safety systems, and quality control requirements [18].

Equipment design and materials of construction become critical factors as scale increases [17]. Laboratory glassware gives way to glass-lined reactors at pilot scale, and finally to stainless steel systems with specialized coatings for industrial production [17]. Heat transfer efficiency, corrosion resistance, and cleaning validation capabilities drive equipment selection [17].

Temperature and pressure control systems require increasingly sophisticated approaches as scale increases [17]. Laboratory-scale reactions may rely on simple heating mantles or oil baths, while industrial processes demand automated control systems with redundant safety features and precise temperature control within ±0.5°C [17].

Solvent recovery and recycling becomes economically essential at industrial scale [11]. Multi-effect distillation systems, membrane separation technologies, and advanced purification methods enable solvent recycling rates exceeding 95%, significantly reducing operating costs and environmental impact [11].

Quality control and analytical methods must evolve from batch-end testing to continuous monitoring systems [19]. Real-time analytical techniques such as near-infrared spectroscopy, process mass spectrometry, and online chromatography enable immediate detection of process deviations and ensure consistent product quality [19].

Waste treatment and environmental compliance require integrated approaches that minimize waste generation and ensure proper treatment of unavoidable byproducts [6]. On-site treatment systems, waste minimization strategies, and closed-loop processing contribute to sustainable manufacturing practices [6].

Cost analysis and economic optimization involve evaluation of raw material costs, energy consumption, labor requirements, equipment depreciation, and regulatory compliance costs [17]. Industrial production typically achieves costs of $5-25 per kilogram compared to $50-200 per kilogram at laboratory scale [17].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in L-proline tert-butyl ester hydrochloride synthesis addresses growing environmental concerns and regulatory requirements while often improving process economics [20]. Prevention of waste through improved atom economy and reaction selectivity represents a primary focus area [21].

Safer solvents and auxiliaries have been extensively investigated for proline ester synthesis [6]. Water-based systems, while challenging due to solubility limitations, offer significant environmental advantages [20]. The use of 2-methyl-2-butanol as a green alternative to traditional organic solvents has shown promise in enzymatic synthesis approaches [6].

Catalysis and organocatalysis provide opportunities for more efficient and selective transformations [20]. Proline itself serves as an effective organocatalyst for various reactions, creating synergistic opportunities where the target molecule also serves as a catalyst for its own synthesis or related transformations [20].

Energy efficiency improvements focus on ambient temperature reactions and elimination of energy-intensive unit operations [8]. The Tf2NH method exemplifies this approach by achieving excellent yields at room temperature without requiring heating or cooling [8].

Renewable feedstocks represent a long-term strategy for sustainable production [22]. Biomass-derived isobutylene and bio-based tert-butanol offer alternatives to petroleum-derived starting materials, though economic competitiveness remains a challenge [22].

Real-time analysis and process monitoring enable optimization of reaction conditions and immediate detection of process deviations, reducing waste from off-specification products [6]. Advanced analytical techniques including NMR spectroscopy and mass spectrometry provide real-time feedback for process control [6].

Biodegradable design considerations include selection of protecting groups and auxiliaries that can be easily removed and safely disposed of or recycled [20]. The tert-butyl ester group itself offers advantages in this regard due to its facile removal under mild acidic conditions [23].

Accident prevention through inherently safer process design eliminates or minimizes hazardous operations such as high-pressure reactions and use of toxic reagents [8]. The development of atmospheric pressure alternatives to high-pressure isobutylene methods exemplifies this approach [8].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant